6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid
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Overview
Description
6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.24 g/mol. This compound is characterized by its unique structure, which includes a picolinic acid moiety linked to a 3-oxo-1,4-diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid typically involves multiple steps, starting with the preparation of the picolinic acid core. The 3-oxo-1,4-diazepane ring is then introduced through a series of reactions, including cyclization and oxidation processes. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process is designed to be cost-effective and scalable, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to introduce different functional groups into the compound.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are valuable for further research and development in various fields.
Scientific Research Applications
6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid has a wide range of applications in scientific research. It is used as a building block in the synthesis of more complex molecules, serving as a precursor for the development of new drugs and materials. In biology, it is utilized in studies related to enzyme inhibition and receptor binding. In medicine, it has potential therapeutic applications, including the treatment of neurological disorders and inflammatory diseases. In industry, it is used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
6-(3-Oxo-1,4-diazepan-1-yl)nicotinic acid
6-(3-Oxo-1,4-diazepan-1-yl)pyridine-2-carboxylic acid
6-(3-Oxo-1,4-diazepan-1-yl)pyridine-3-carboxylic acid
These compounds share the 3-oxo-1,4-diazepane ring but differ in their substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
6-(3-oxo-1,4-diazepan-1-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-10-7-14(6-2-5-12-10)9-4-1-3-8(13-9)11(16)17/h1,3-4H,2,5-7H2,(H,12,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLSVQMZIDYKNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CN(C1)C2=CC=CC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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